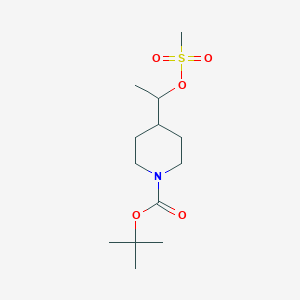
tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H21NO5S. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a methylsulfonyloxyethyl substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Attachment of the Methylsulfonyloxyethyl Group: The methylsulfonyloxyethyl group is introduced through a substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the methylsulfonyloxyethyl moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyloxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives, often involving the conversion of the ester group to an alcohol.
Substitution: Substituted piperidine derivatives with different functional groups replacing the methylsulfonyloxyethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structural features and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Comparison:
Structural Differences: The presence of different substituents on the piperidine ring distinguishes these compounds from each other.
Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
Applications: While all these compounds are used in organic synthesis and medicinal chemistry, their specific applications may differ based on their unique properties.
Eigenschaften
Molekularformel |
C13H25NO5S |
|---|---|
Molekulargewicht |
307.41 g/mol |
IUPAC-Name |
tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
IRFCMVHKGVYWPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















